![molecular formula C19H24N2O B2783935 1-[2-(Diphenylmethoxy)ethyl]piperazine CAS No. 60703-69-7](/img/structure/B2783935.png)

1-[2-(Diphenylmethoxy)ethyl]piperazine

Descripción general

Descripción

Molecular Structure Analysis

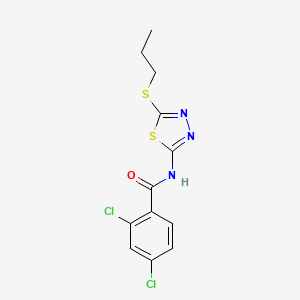

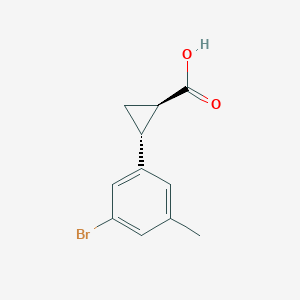

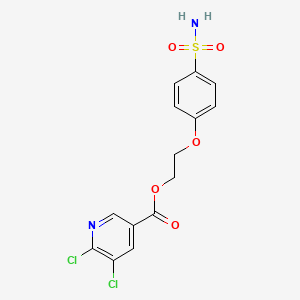

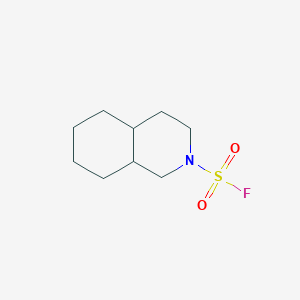

The molecular structure of “1-[2-(Diphenylmethoxy)ethyl]piperazine” is not explicitly provided in the search results. The molecular weight of the compound is 296.41 .Physical And Chemical Properties Analysis

The physical form of “1-[2-(Diphenylmethoxy)ethyl]piperazine” is oil . The compound has a molecular weight of 296.41 .Aplicaciones Científicas De Investigación

Dopamine Receptor Interaction

1-[2-(Diphenylmethoxy)ethyl]piperazine shows significant interaction with dopamine receptors. Substituted derivatives of this compound have been tested for their affinity to specific dopamine binding sites in the rat corpus striatum, revealing potent displacing activity of [3H]dopamine from its binding sites. This interaction suggests relevance in understanding dopaminergic activity (Van der Zee & Hespe, 1985).

Potential in SPECT Imaging

The compound has potential applications in SPECT (Single Photon Emission Computed Tomography) imaging of dopamine reuptake sites. A novel 123I-labelled derivative of GBR12783, synthesized from 1-[2-(Diphenylmethoxy)ethyl]piperazine, demonstrated efficient synthesis and potential as a SPECT imaging agent (He, Lee, Weinberger, & Costa, 1993).

Therapeutic Agent Development

This chemical has been explored in the development of long-acting dopamine transporter ligands, potentially useful as therapeutic agents for cocaine abuse. Hydroxylated derivatives of 1-[2-(diphenylmethoxy)ethyl]piperazine displayed significant enantioselectivity and affinity for dopamine transporters (Hsin et al., 2002).

Conformational Studies in Biologically Active Molecules

The structure and conformation of 1-[2-(Diphenylmethoxy)ethyl]piperazine derivatives have been studied to understand their interaction with biological receptors, particularly with regard to the conformation of the linking spacer in these molecules (Karolak‐Wojciechowska et al., 2003).

Development of Dopamine Uptake Inhibitors

Research has been conducted to develop potent and selective dopamine uptake inhibitors through modifications of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]piperazine. These modifications have led to new ligands with high affinity and selectivity for the dopamine transporter (Matecka et al., 1996).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-[2-(Diphenylmethoxy)ethyl]piperazine is the dopamine transporter (DAT) . The DAT is a membrane-spanning protein that pumps the neurotransmitter dopamine out of the synaptic cleft back into cytosol, from which other transporters sequester the neurotransmitter into vesicles for storage and later release .

Mode of Action

1-[2-(Diphenylmethoxy)ethyl]piperazine interacts with the DAT by binding to it, thereby inhibiting the reuptake of dopamine . This results in an increase in the concentration of dopamine in the synaptic cleft, leading to prolonged and intensified signaling of dopamine receptors .

Pharmacokinetics

Given its structural similarity to other piperazine derivatives, it is likely to have good bioavailability and to be metabolized primarily in the liver .

Result of Action

The result of the action of 1-[2-(Diphenylmethoxy)ethyl]piperazine is an increase in dopaminergic signaling. This can lead to a variety of effects, depending on the specific dopaminergic pathways involved. For example, in the mesolimbic pathway, this could result in increased feelings of pleasure and reward .

Action Environment

The action, efficacy, and stability of 1-[2-(Diphenylmethoxy)ethyl]piperazine can be influenced by various environmental factors. These may include the presence of other drugs or substances, the pH of the environment, and the individual’s metabolic rate . .

Propiedades

IUPAC Name |

1-(2-benzhydryloxyethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21/h1-10,19-20H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFDHHKTIBKZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Diphenylmethoxy)ethyl]piperazine | |

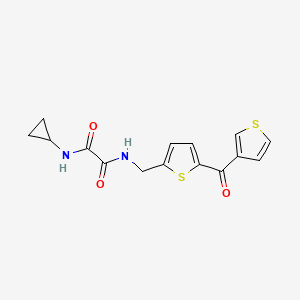

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

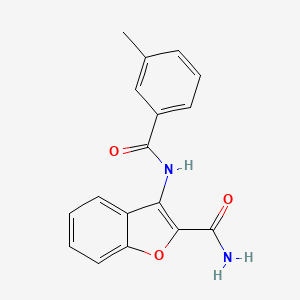

![(2Z)-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2783853.png)

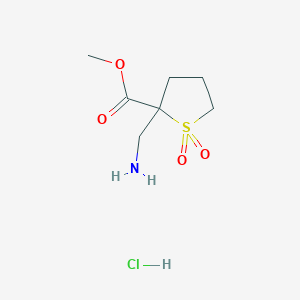

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2783854.png)

![4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B2783858.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2783862.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate](/img/structure/B2783863.png)

![(E)-4-(Dimethylamino)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2783864.png)

![(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2783873.png)